2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the third position and an amino group at the second position. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride is a derivative of glycine , an important amino acid in the human body. Glycine acts as a neurotransmitter in the central nervous system, particularly in the spinal cord, brainstem, and retina .
Biochemical Pathways
The compound, being a glycine derivative, may influence biochemical pathways involving glycine. Glycine is involved in several key metabolic pathways, including the synthesis of proteins, purines, and glutathione, and regulation of cellular redox status .
Result of Action
As a glycine derivative, it may influence processes regulated by glycine, such as neurotransmission and metabolic pathways .
Preparation Methods
The synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and glycine.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Formation of Intermediate: The initial reaction forms an intermediate compound, which is then hydrolyzed to yield the final product.
Purification: The product is purified using recrystallization techniques to obtain the hydrochloride salt form.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Hydrolysis: The compound can undergo hydrolysis to yield the free acid form.
Major products formed from these reactions include substituted phenylacetic acids, amines, and alcohols.
Scientific Research Applications
2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride include:
2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride: Differing by the position of the chlorine atom on the phenyl ring.
2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride: Another positional isomer with the chlorine atom at the fourth position.
2-Amino-2-(3-bromophenyl)acetic acid hydrochloride: Substituted with a bromine atom instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the position and nature of the substituents on the phenyl ring.
Properties
IUPAC Name |
2-amino-2-(3-chlorophenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIVOEYNISLYJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647081 |
Source
|
Record name | Amino(3-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214196-70-9 |
Source
|
Record name | Amino(3-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.